2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid

Chemical Identity Procurement Integrity Structural Verification

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid (CAS 101096-04-2) is a synthetic diarylacetic acid derivative featuring an asymmetric α-carbon bearing distinct 4-chlorophenyl and 4-methylphenyl (p-tolyl) substituents. With a molecular formula of C₁₅H₁₃ClO₂ and a molecular weight of 260.71 g/mol, it belongs to the substituted diphenylacetic acid class—a scaffold historically explored for DDT-analog insecticidal research and currently positioned as a versatile chiral building block in medicinal chemistry and organic synthesis.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 101096-04-2
Cat. No. B1455356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid
CAS101096-04-2
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)14(15(17)18)12-6-8-13(16)9-7-12/h2-9,14H,1H3,(H,17,18)
InChIKeyOPUMJIWTLRPCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid (CAS 101096-04-2): Procurement-Grade Overview of a Non-Etodolac Diarylacetic Acid Scaffold


2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid (CAS 101096-04-2) is a synthetic diarylacetic acid derivative featuring an asymmetric α-carbon bearing distinct 4-chlorophenyl and 4-methylphenyl (p-tolyl) substituents [1]. With a molecular formula of C₁₅H₁₃ClO₂ and a molecular weight of 260.71 g/mol, it belongs to the substituted diphenylacetic acid class—a scaffold historically explored for DDT-analog insecticidal research [2] and currently positioned as a versatile chiral building block in medicinal chemistry and organic synthesis [1]. Critically, multiple vendor databases erroneously conflate this compound with the NSAID Etodolac (CAS 41340-25-4), a structurally unrelated pyranoindole-acetic acid; this procurement caveat demands rigorous identity verification [1].

Why 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid Cannot Be Interchanged with Generic Diarylacetic Acids or Misattributed NSAIDs


Substitution within the diarylacetic acid class is non-trivial due to pronounced lipophilicity and electronic modulation governed by ring substituents. The asymmetric 4-Cl/4-CH₃ substitution pattern of the target compound confers an intermediate computed logP (XLogP3 = 4.2) that sits squarely between the unsubstituted diphenylacetic acid (XLogP3 = 3.1) and the bis-4-chlorophenyl analog (XLogP3 = 4.5) [1][2]. This differential partitioning behavior directly impacts bioavailability predictions, membrane permeability, and chromatographic retention—parameters that structurally related but distinctly substituted analogs cannot replicate. Furthermore, the common and erroneous vendor conflation of this compound with Etodolac (CAS 41340-25-4, a tetrahydropyrano[3,4-b]indole-1-acetic acid) introduces a tangible procurement risk: sourcing decisions based on this misidentification will yield a compound with fundamentally different molecular framework (C₁₅H₁₃ClO₂ vs. C₁₇H₂₁NO₃), biological target profile, and synthetic utility [3].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid (CAS 101096-04-2) Versus Closest Comparators


Structural Identity Verification: Absolute Differentiation from the NSAID Etodolac

The target compound (C₁₅H₁₃ClO₂, MW 260.71) is structurally and functionally distinct from Etodolac (C₁₇H₂₁NO₃, MW 287.35), despite multiple vendor databases incorrectly listing the two as synonymous. Etodolac is a tetrahydropyrano[3,4-b]indole-1-acetic acid NSAID acting via COX-1/COX-2 inhibition, while the target compound is an uncharacterized diarylacetic acid with no established COX pharmacology [1]. Any procurement or experimental protocol relying on this erroneous synonymy will introduce a compound of incorrect molecular scaffold, heteroatom composition, and biological activity profile. This identity verification is a non-negotiable gate for reproducible research [2].

Chemical Identity Procurement Integrity Structural Verification

Lipophilicity Differentiation: Intermediate XLogP3 Value Between Unsubstituted and Bis-Chlorinated Diarylacetic Acid Analogs

The computed partition coefficient (XLogP3) of the target compound is 4.2, representing an intermediate lipophilicity that strategically differentiates it from two key diarylacetic acid comparators: unsubstituted diphenylacetic acid (XLogP3 = 3.1) and bis(4-chlorophenyl)acetic acid (XLogP3 = 4.5) [1][2]. This 1.1 log unit increase over the unsubstituted analog and 0.3 log unit decrease relative to the bis-chlorinated derivative reflects the additive contribution of the single 4-chloro substituent on the phenyl ring [1]. In drug design contexts, this intermediate logP value positions the compound in a favorable range (typically 1–5) for balancing aqueous solubility and membrane permeability, offering a distinct physicochemical profile that cannot be achieved with either comparator [3].

Lipophilicity Drug Design Physicochemical Profiling

Chiral Building Block Utility: Asymmetric α-Carbon Enabling Enantioselective Synthesis Applications

The target compound possesses a stereogenic α-carbon bearing two electronically and sterically distinct aryl groups (4-chlorophenyl and p-tolyl), converting the acetic acid moiety into a chiral center absent in symmetric diarylacetic acids such as diphenylacetic acid or bis(4-chlorophenyl)acetic acid [1]. This structural feature enables resolution into enantiomers or use as a chiral auxiliary/intermediate for asymmetric synthesis—a capability not available with symmetric comparators . Commercial suppliers offer the compound at 95% (AKSci) to 98% (Leyan) purity, supporting its role as a synthetic building block for pharmaceutical intermediate preparation .

Asymmetric Synthesis Chiral Resolution Building Block

Historical Precedent in DDT-Analog Research: Established Synthetic Accessibility and Scaffold Validation

The target compound was explicitly synthesized as part of a systematic investigation into substituted diphenylacetic acids as DDT structural analogs, alongside 2-(4-chlorophenyl)-2-(4-bromophenyl)acetic acid and 2,2-bis(4-chlorophenyl)acetic acid [1]. This places the compound within a defined historical research program exploring the effect of varied aryl substituents on the diphenylacetic acid core—a context that validates its synthetic accessibility and establishes its membership in a scaffold series where substituent-dependent property modulation is the central experimental variable [1]. While insecticidal activity data for the individual compound was not reported in quantitative terms in the available thesis excerpts, its deliberate inclusion in this comparative series confirms its relevance for structure-property relationship studies [1].

Agrochemical Derivatives DDT Analogs Synthetic History

High-Confidence Application Scenarios for 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid (CAS 101096-04-2)


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (XLogP3 ~4.2) in a Diarylacetic Acid Scaffold

Researchers engaged in structure-activity relationship (SAR) studies where incremental logP tuning is critical for ADME optimization can select this compound as a scaffold occupying the lipophilicity window between diphenylacetic acid (XLogP3 = 3.1) and bis(4-chlorophenyl)acetic acid (XLogP3 = 4.5). The single 4-chloro substituent provides a +1.1 log unit increase over the unsubstituted parent without the full +1.4 log unit shift of bis-chlorination, enabling finer control of partitioning behavior [1]. This is directly relevant to CNS drug discovery programs where logP values in the 3–5 range are often targeted for blood-brain barrier penetration [1].

Asymmetric Synthesis Programs Requiring a Chiral Diarylacetic Acid Building Block

The asymmetric α-carbon bearing electronically distinct 4-chlorophenyl and p-tolyl groups makes this compound suitable as a racemic substrate for chiral resolution studies, a precursor for chiral auxiliary synthesis, or an intermediate for enantioselective derivatization [1]. Unlike symmetric diarylacetic acids (diphenylacetic acid, bis(4-chlorophenyl)acetic acid) that lack a stereogenic center, this compound enables the preparation of enantiomerically enriched products—a capability directly relevant to pharmaceutical intermediate synthesis where chirality is a regulatory and efficacy determinant .

Procurement Protocols Requiring Rigorous Identity Verification Against Vendor Database Misattributions

Given that multiple chemical vendor databases incorrectly list this compound as synonymous with the NSAID Etodolac (CAS 41340-25-4)—a structurally unrelated pyranoindole-acetic acid—any procurement workflow involving this CAS number must incorporate explicit identity verification steps (e.g., NMR, HRMS, or chromatographic retention time comparison against an authentic standard) [1]. This scenario applies to compound management teams, core facility managers, and CROs where sourcing integrity directly impacts experimental reproducibility and regulatory compliance [1].

Agrochemical or DDT-Analog Structure-Property Research Programs

Investigators continuing the historical DDT-analog research lineage can source this compound as a characterized member of the substituted diphenylacetic acid series, where the 4-Cl/4-CH₃ substitution combination was specifically chosen to probe substituent effects on the core scaffold [1]. Its documented synthesis provides a validated starting point for further derivatization toward novel insecticidal or acaricidal agents, reducing the synthetic method-development burden relative to unexplored substitution patterns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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